molecular formula C8H15N3O B12449927 1-Acetylpiperidine-2-carboximidamide

1-Acetylpiperidine-2-carboximidamide

Cat. No.: B12449927
M. Wt: 169.22 g/mol
InChI Key: JYWBWPZGENIUFK-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-2-carboximidamide is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. It has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The acetyl and carboximidamide groups attached to the piperidine ring contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Acetylpiperidine-2-carboximidamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Acetylpiperidine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 1-Acetylpiperidine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as ATP synthase subunits in mitochondria, which play a crucial role in cellular energy production . By inhibiting these enzymes, the compound disrupts the energy metabolism of cancer cells, leading to their death. Additionally, it targets other molecular pathways involved in cell proliferation and survival, contributing to its antiproliferative effects .

Comparison with Similar Compounds

1-Acetylpiperidine-2-carboximidamide can be compared with other similar compounds, such as piperine and its derivatives. Piperine, a naturally occurring alkaloid found in plants of the Piperaceae family, also contains a piperidine ring and exhibits various biological activities . this compound is unique due to its specific acetyl and carboximidamide groups, which confer distinct chemical properties and biological activities. Other similar compounds include piperidinecarboxylic acids and N-acylpiperidines, which share structural similarities but differ in their functional groups and overall chemical behavior .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-acetylpiperidine-2-carboximidamide

InChI

InChI=1S/C8H15N3O/c1-6(12)11-5-3-2-4-7(11)8(9)10/h7H,2-5H2,1H3,(H3,9,10)

InChI Key

JYWBWPZGENIUFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C(=N)N

Origin of Product

United States

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